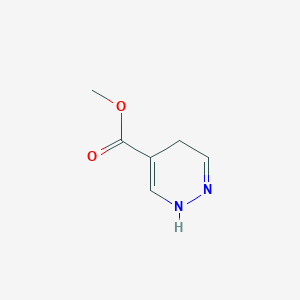

Methyl 2,5-dihydropyridazine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,5-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2,5-dihydropyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated esters can yield the desired pyridazine ring system. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,5-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridazine derivatives with different functional groups.

Reduction: Reduction reactions can convert the dihydropyridazine ring to a fully saturated pyridazine.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-4-carboxylic acid, while reduction can produce fully saturated pyridazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 2,5-dihydropyridazine-4-carboxylate has been investigated for its potential anticancer properties. Research indicates that derivatives of dihydropyridazines exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated efficacy against leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) using an XTT assay, revealing their potential as therapeutic agents in oncology .

1.2 Antibacterial Properties

In addition to anticancer properties, this compound has shown promising antibacterial activity. Studies have reported that certain derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymatic pathways crucial for bacterial survival.

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. For example, the treatment of 4-aminotetrahydropyridinylidene salts with aldehydes under alkaline conditions leads to the formation of various substituted derivatives . This synthetic versatility allows for the exploration of a wide range of biological activities by modifying functional groups on the core structure.

2.2 Case Studies

Several studies have focused on synthesizing and characterizing derivatives of this compound:

- Case Study 1 : A derivative was synthesized and evaluated for its cytotoxic effects on human cancer cell lines. The results showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Case Study 2 : Another derivative was tested for its antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity that could be beneficial in treating resistant infections.

Material Science Applications

3.1 Polymer Chemistry

this compound has also found applications in polymer science as a building block for creating novel materials. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength.

3.2 Case Study in Material Development

A recent study explored the incorporation of this compound into biodegradable polymers, resulting in materials with improved degradation rates and mechanical properties suitable for medical applications such as drug delivery systems and tissue engineering scaffolds.

Data Summary Table

Mécanisme D'action

The mechanism of action of methyl 2,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridazine-4-carboxylic acid: Similar in structure but lacks the methyl group.

2,5-Dihydropyridazine-3,5-dicarboxylic acid: Contains additional carboxylate groups.

Pyridazinone derivatives: These compounds have a similar core structure but different functional groups.

Uniqueness

Methyl 2,5-dihydropyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.

Activité Biologique

Methyl 2,5-dihydropyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

This compound belongs to the class of dihydropyridines, which are known for their roles as calcium channel blockers and in various therapeutic applications. The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient and yield high purity products. For instance, one study highlighted the use of a three-component reaction involving aldehydes, thiourea derivatives, and methyl acetoacetate to produce various bioactive dihydropyridazine derivatives .

Table 1: Synthesis Overview of this compound

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Three-component | Aldehyde + Thiourea + Methyl Acetoacetate | Room temperature, 24h | Up to 79% |

| Enzymatic Resolution | Racemic Dihydropyridine | Lipase-catalyzed | e.e. 68-97% |

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds derived from similar structures exhibited IC50 values as low as 0.0517 μM against A549 lung cancer cells . The mechanism of action often involves the inhibition of specific cellular pathways that promote cancer cell proliferation.

Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds have been linked to the modulation of neuroinflammatory processes and protection against oxidative stress in neuronal cells. In particular, some studies have reported that these compounds can enhance cognitive function and memory retention in animal models .

Calcium Channel Modulation

As part of the dihydropyridine family, this compound may also act as a calcium channel blocker. This activity is crucial for its potential use in treating cardiovascular disorders. Studies have shown that similar compounds effectively modulate L-type calcium channels, which play a vital role in cardiac and smooth muscle contraction .

Case Studies

- Antitumor Activity : A study conducted on synthesized dihydropyridazine derivatives found that one compound exhibited notable antitumor activity with an IC50 value of 0.0517 μM against A549 cells. This highlights the potential for developing new anticancer agents based on this scaffold .

- Neuroprotection : Research on a related compound demonstrated its ability to protect neurons from oxidative damage and improve cognitive outcomes in rodent models subjected to neurotoxic insults . This suggests that this compound could be beneficial in neurodegenerative diseases.

- Cardiovascular Applications : In vitro studies showed that derivatives of this compound effectively inhibited calcium influx in cardiac myocytes, indicating their potential as therapeutic agents for hypertension and other cardiovascular conditions .

Propriétés

IUPAC Name |

methyl 1,4-dihydropyridazine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-7-8-4-5/h3-4,8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXPYYCKDYEUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNN=CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.